molecular formula C11H25NOSi B3187485 3-[(Tert-butyldimethylsilyl)oxy]piperidine CAS No. 154544-53-3

3-[(Tert-butyldimethylsilyl)oxy]piperidine

Cat. No. B3187485
CAS RN: 154544-53-3
M. Wt: 215.41 g/mol
InChI Key: UVNBNPBGKCEBMX-UHFFFAOYSA-N
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Description

3-[(Tert-butyldimethylsilyl)oxy]piperidine is a compound with the CAS Number: 154544-53-3 . It has a molecular weight of 215.41 . It is a liquid at room temperature .


Synthesis Analysis

While specific synthesis methods for 3-[(Tert-butyldimethylsilyl)oxy]piperidine were not found in the search results, tert-butyldimethylsilyl compounds are generally used as protecting reagents for alcohols, amines, amides, and various carboxylic acids .


Molecular Structure Analysis

The InChI code for 3-[(Tert-butyldimethylsilyl)oxy]piperidine is 1S/C11H25NOSi/c1-11(2,3)14(4,5)13-10-7-6-8-12-9-10/h10,12H,6-9H2,1-5H3 . This indicates that the compound has a piperidine ring with a tert-butyldimethylsilyl group attached via an oxygen atom.


Chemical Reactions Analysis

Tert-butyldimethylsilyl compounds, such as 3-[(Tert-butyldimethylsilyl)oxy]piperidine, are often used as protecting groups in organic synthesis . They can be removed under mildly acidic conditions.


Physical And Chemical Properties Analysis

3-[(Tert-butyldimethylsilyl)oxy]piperidine is a liquid at room temperature .

Scientific Research Applications

Safety and Hazards

The compound is classified as dangerous, with hazard statements including H302, H315, H318, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Mechanism of Action

Target of Action

This compound is a type of silyl ether, which are often used as protective groups in organic synthesis . They are typically used to protect reactive hydroxyl groups and are removed in the presence of suitable reagents .

Mode of Action

The mode of action of 3-[(Tert-butyldimethylsilyl)oxy]piperidine involves its interaction with its targets, primarily through the formation and cleavage of silyl ether bonds . The tert-butyldimethylsilyl (TBDMS) group is added to protect sensitive functional groups in a molecule during a chemical reaction. After the reaction, the TBDMS group can be removed to regenerate the original functional group .

Biochemical Pathways

Silyl ethers like this compound are commonly used in the synthesis of various pharmaceuticals . They can influence the course of a biochemical pathway by protecting certain functional groups from reacting, thus directing the pathway towards the desired product .

Pharmacokinetics

As a silyl ether, it is likely to be lipophilic, which could influence its absorption and distribution . The metabolism and excretion of this compound would depend on the nature of the chemical reactions it undergoes in the body .

Result of Action

The molecular and cellular effects of 3-[(Tert-butyldimethylsilyl)oxy]piperidine’s action would depend on the specific context in which it is used. In general, the addition of a TBDMS group can protect a sensitive functional group from unwanted reactions, allowing for more selective and controlled chemical transformations .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-[(Tert-butyldimethylsilyl)oxy]piperidine. For instance, the presence of certain reagents or catalysts can facilitate the addition or removal of the TBDMS group . The pH, temperature, and solvent used can also affect the rate and selectivity of these reactions .

properties

IUPAC Name

tert-butyl-dimethyl-piperidin-3-yloxysilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H25NOSi/c1-11(2,3)14(4,5)13-10-7-6-8-12-9-10/h10,12H,6-9H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVNBNPBGKCEBMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1CCCNC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H25NOSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(Tert-butyldimethylsilyl)oxy]piperidine

CAS RN

154544-53-3
Record name 3-[(tert-butyldimethylsilyl)oxy]piperidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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